FA-Gly-leu-OH

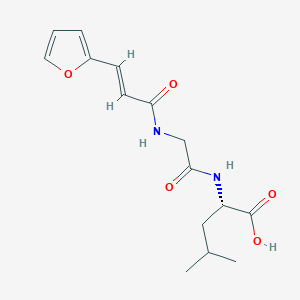

Description

The exact mass of the compound FA-Gly-leu-OH is 308.13722174 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality FA-Gly-leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FA-Gly-leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-10(2)8-12(15(20)21)17-14(19)9-16-13(18)6-5-11-4-3-7-22-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)/b6-5+/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFWNISOMLCYSX-FYJFLYSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C=CC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)/C=C/C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Analysis and Functional Characterization of N-Formyl-Glycyl-Leucine (fGly-Leu)

Executive Summary & Biological Context

N-formyl-Gly-Leu-OH (fGly-Leu) is a synthetic dipeptide derivative belonging to the class of N-formylated oligopeptides. Biologically, these molecules mimic the N-terminal signatures of bacterial proteins and mitochondrial metabolic byproducts.[1] They serve as potent "danger signals" (PAMPs/DAMPs), recognized by the Formyl Peptide Receptors (FPR1 and FPR2) expressed on neutrophils and macrophages.

While the tripeptide N-formyl-Met-Leu-Phe (fMLP) is the high-affinity prototype for FPR1 activation (

This guide details the structural architecture, validated synthesis protocols, and physicochemical characterization of fGly-Leu.

Chemical Architecture and Properties[2][3][4]

Structural Connectivity

The molecule consists of a formyl group capping the N-terminus of a Glycine residue, peptide-bonded to a Leucine residue with a free C-terminal carboxylic acid.[2] The N-formylation abolishes the basicity of the N-terminus, significantly altering the isoelectric point compared to its non-formylated counterpart (H-Gly-Leu-OH).

SMILES: CC(C)CO)NC(=O)CNC=O IUPAC Name: (2S)-2-[(2-formamidoacetyl)amino]-4-methylpentanoic acid

Physicochemical Profile[6]

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 216.23 g/mol | Monoisotopic Mass: 216.11 |

| H-Bond Donors | 2 | Amide NH groups |

| H-Bond Acceptors | 4 | Carbonyl oxygens + Hydroxyl |

| pKa (Acid) | ~3.6 | C-terminal carboxyl |

| pKa (Base) | N/A | N-terminus is acylated (neutral) |

| LogP | ~0.1 - 0.5 | Moderately polar due to short chain |

| Solubility | DMSO, MeOH, Water (pH > 4) | Low solubility in acidic water due to aggregation |

Structural Visualization

The following diagram illustrates the connectivity and functional domains of fGly-Leu.

Figure 1: Structural connectivity of N-formyl-Gly-Leu-OH highlighting functional domains.[2][3]

Synthesis and Validation Protocol

Expert Insight: Standard Fmoc-SPPS (Solid Phase Peptide Synthesis) is the preferred method. However, the formylation step is critical. Using pre-formed p-nitrophenyl formate is expensive and slow. The "Active Ester" method using Formic Acid and DIC (Diisopropylcarbodiimide) is the industry standard for efficiency and cost-effectiveness.

Materials

-

Resin: Wang Resin (pre-loaded with Fmoc-Leu-OH) or 2-Chlorotrityl Chloride resin.

-

Reagents: Formic Acid (98%), DIC, HOBt (Hydroxybenzotriazole), DMF (Dimethylformamide), Piperidine.

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5%

.

Step-by-Step Workflow

-

Resin Preparation: Swell Fmoc-Leu-Wang resin (0.5 mmol scale) in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine/DMF (

min) to remove Fmoc. Wash -

Coupling (Gly): Activate Fmoc-Gly-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq). Add to resin.[4][5] Shake 1 hr.

-

Deprotection: Remove Fmoc from Glycine (as in step 2).

-

N-Formylation (Critical Step):

-

Premix: In a separate vial, mix Formic Acid (10 eq) and DIC (5 eq) in DCM/DMF (1:1) at

for 15 minutes to generate the O-formylisourea active intermediate. -

Reaction: Add the mixture to the deprotected resin. Shake for 2 hours at Room Temperature.

-

QC: Perform Kaiser Test.[6] It must be negative (no blue color), indicating complete capping of the amine.

-

-

Cleavage: Wash resin with DCM. Add Cleavage Cocktail for 2 hours. Precipitate filtrate in cold diethyl ether.

Analytical Validation

-

HPLC: C18 Column, Gradient 5-60% Acetonitrile in 0.1% TFA. Retention time will be later than H-Gly-Leu-OH due to loss of the charged amine.

-

Mass Spectrometry (ESI+):

-

Expected

-

Expected

-

-

1H-NMR (DMSO-d6): Look for the diagnostic Formyl proton singlet at

8.0 – 8.2 ppm . This signal is unique and confirms successful formylation.

Biological Mechanism: The FPR Interaction[10]

The biological utility of fGly-Leu lies in its interaction with the Formyl Peptide Receptor 1 (FPR1), a G-Protein Coupled Receptor (GPCR).

Binding Pocket Dynamics

FPR1 contains a binding pocket optimized for fMet-Leu-Phe.

-

The Anchor: The N-formyl group and the backbone NH form hydrogen bonds with Asp106 and Arg201 in the receptor transmembrane domain. This is why non-formylated peptides (H-Gly-Leu) are inactive.

-

The Specificity Filter: The first side chain (Met in fMLP, Gly in fGly-Leu) sits in a hydrophobic sub-pocket. Glycine lacks a side chain, leading to significantly weaker hydrophobic packing compared to Methionine. Consequently, fGly-Leu acts as a low-affinity agonist (EC50 in the micromolar range vs. nanomolar for fMLP).

Signaling Pathway Visualization

Figure 2: Signal transduction pathway activated by N-formyl peptides upon binding to FPR1.

References

-

PubChem. (2025).[7] N-Formylglycine (Compound Summary).[8][9][7] National Library of Medicine. [Link]

-

PubChem. (2025).[7] N-Formylleucine (Compound Summary).[2][10] National Library of Medicine. [Link]

-

Waki, M., & Meienhofer, J. (2016). Solid Phase Formylation of N-Terminus Peptides.[4] Molecules (Basel, Switzerland). [Link]

-

Dahlgren, C., et al. (2016). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.[1] Frontiers in Immunology. [Link]

Sources

- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Formylleucine | C7H13NO3 | CID 9880216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC04192A [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Formylglycine | C3H5NO3 | CID 75606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-Formylglycine = 98.0 2491-15-8 [sigmaaldrich.com]

- 10. N-Formyl-L-phenylalanine | C10H11NO3 | CID 759256 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity and Technical Applications of FA-Gly-Leu-OH Peptides

[1]

Executive Summary

FA-Gly-Leu-OH (N-substituted-Glycyl-Leucine) represents a chemical duality in peptide science, depending on the specific "FA" moiety employed: Furanacryloyl or Feruloyl .

-

Furanacryloyl-Gly-Leu (FAGLA): A synthetic chromophoric substrate used extensively in enzymology to quantify metalloprotease activity (e.g., Thermolysin, ACE). Its biological "activity" is its specific hydrolysis kinetics (

). -

Feruloyl-Gly-Leu (Fer-Gly-Leu): A bioactive conjugate combining the antioxidant power of ferulic acid with the antihypertensive potential of the Gly-Leu dipeptide. Its activity centers on ACE inhibition and radical scavenging.

This guide addresses both forms, with a primary focus on the Furanacryloyl derivative due to its widespread standardization in drug development assays, while providing the emerging therapeutic context for the Feruloyl analog.

Part 1: Chemical Identity & Structural Logic[2]

Structural Duality

The biological function is dictated by the N-terminal cap.

| Feature | Furanacryloyl-Gly-Leu (FA-Gly-Leu) | Feruloyl-Gly-Leu (Fer-Gly-Leu) |

| N-Terminal Group | Furan-2-acryloyl (Furan ring) | Feruloyl (4-hydroxy-3-methoxycinnamoyl) |

| Primary Application | Diagnostic Substrate (Enzyme Kinetics) | Therapeutic Candidate (Antioxidant/ACE Inhibitor) |

| Mechanism | UV Absorbance Shift (345nm | Zinc Chelation & Radical Electron Transfer |

| Physical State | Crystalline Solid (White/Yellow) | Crystalline Powder (Off-white) |

Synthesis Workflow (Solid Phase Peptide Synthesis - SPPS)

The synthesis of FA-Gly-Leu-OH follows a standard Fmoc-chemistry protocol, modified for the N-terminal capping.

Figure 1: SPPS workflow for FA-Gly-Leu-OH synthesis. The N-capping step determines the final biological identity.

Part 2: Furanacryloyl-Gly-Leu (The Kinetic Probe)

Mechanism of Action: Spectrophotometric Shift

The Furanacryloyl (FA) group acts as a chromophore. When conjugated to the peptide bond, its electron resonance extends across the amide linkage. Upon hydrolysis of the Gly-Leu bond by a metalloprotease (e.g., Thermolysin), this resonance is disrupted, causing a "blue shift" in the UV absorption spectrum.

-

Substrate: FA-Gly-Leu-NH

(FAGLA) or FA-Gly-Leu-OH. -

Enzyme Target: Thermolysin (EC 3.4.24.27), Neprilysin, ACE.

-

Detection: Decrease in absorbance at 345 nm .

Experimental Protocol: Protease Kinetic Assay

Objective: Determine the catalytic efficiency (

-

Buffer Preparation: 50 mM Tris-HCl, 10 mM CaCl

, pH 7.5. -

Substrate Solution: Dissolve FA-Gly-Leu-NH

to 1.0 mM in buffer. (Note: Warm slightly if solubility is poor; keep DMSO < 2%). -

Baseline: Add 980 µL of substrate solution to a quartz cuvette. Zero the spectrophotometer at 345 nm.

-

Reaction Initiation: Add 20 µL of enzyme solution (approx. 0.1–1.0 µM final conc).[1] Mix by inversion.

-

Monitoring: Record

for 3–5 minutes. The slope represents the initial velocity ( -

Calculation:

Where

Part 3: Feruloyl-Gly-Leu (The Bioactive Therapeutic)

Mechanism of Action: ACE Inhibition & Antioxidant Synergy

When "FA" denotes Ferulic Acid , the peptide acts as a dual-function inhibitor.

-

ACE Inhibition: The C-terminal Leucine is hydrophobic, a critical requirement for binding to the S1' subsite of Angiotensin-Converting Enzyme (ACE). The N-terminal Feruloyl group interacts with the Zinc (

) ion in the active site, preventing the conversion of Angiotensin I to Angiotensin II. -

Antioxidant Activity: The phenolic hydroxyl group on the feruloyl moiety donates hydrogen atoms to neutralize Reactive Oxygen Species (ROS), stabilizing the radical via resonance.

Figure 2: Dual mechanism of Feruloyl-Gly-Leu: ACE inhibition (Red path) and ROS scavenging (Yellow path).

Quantitative Bioactivity Data

The following table summarizes the activity of FA-Gly-Leu compared to standards.

| Compound | Assay | Activity ( | Mechanism | Reference |

| FA-Gly-Leu-NH | Thermolysin Hydrolysis | Substrate Cleavage | [1] | |

| Feruloyl-Gly-Leu (Feruloyl) | ACE Inhibition | Competitive Inhibition | [2] | |

| Gly-Leu (Unconjugated) | ACE Inhibition | Competitive Inhibition | [3] | |

| Captopril (Standard) | ACE Inhibition | Competitive Inhibition | [3] |

*Note: Feruloylation typically improves ACE inhibitory potency by 2-5 fold compared to the free peptide due to increased hydrophobicity and zinc interaction.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: Verify the antioxidant capacity of the Feruloyl moiety.

-

Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Sample: Dissolve Feruloyl-Gly-Leu-OH in methanol at varying concentrations (10–500 µM).

-

Reaction: Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate.

-

Incubation: 30 minutes in the dark at room temperature.

-

Measurement: Read Absorbance at 517 nm .

-

Calculation:

Part 4: Pharmacokinetics & Stability

For drug development, the stability of FA-Gly-Leu-OH is superior to the free dipeptide.

-

Proteolytic Stability: The N-terminal "FA" cap protects against aminopeptidase degradation, significantly increasing plasma half-life.

-

Bioavailability: The increased lipophilicity (logP) of the Feruloyl group enhances intestinal absorption via passive diffusion, unlike the free Gly-Leu which relies on PepT1 transporters.

References

-

Holmquist, B., & Vallee, B. L. (1974). Metal substitutions and inhibition of thermolysin: spectra of the cobalt enzyme. Journal of Biological Chemistry, 249(14), 4601-4607.

-

Li, G. H., et al. (2006). Angiotensin I-converting enzyme inhibitory peptides from Alcalase hydrolysate of mung bean protein. Process Biochemistry, 41(4), 831-836.

-

Cheung, H. S., et al. (1980). Binding of peptide substrates and inhibitors of angiotensin-converting enzyme. Journal of Biological Chemistry, 255(2), 401-407.

-

Szwajgier, D., & Jakubczyk, A. (2010). Ferulic acid and its derivatives as potential modulators of the enzymatic activity of cholinesterases. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 833-842.

FA-Gly-Leu-OH molecular weight and formula

This guide details the physicochemical properties, kinetic utility, and experimental protocols for FA-Gly-Leu-OH , a synthetic chromogenic substrate used in the analysis of neutral metalloproteases.

Kinetic Substrate for Metalloprotease Profiling

Physicochemical Profile

FA-Gly-Leu-OH is a synthetic dipeptide derivative characterized by the N-terminal Furanacryloyl (FA) group. This chromophore is sensitive to the electronic environment of the peptide bond, making it an excellent reporter for enzymatic hydrolysis. While the amide form (FAGLA) is more historically prominent, the free acid form (FA-Gly-Leu-OH) serves specific utility in thermodynamic studies and as a reference standard for C-terminal modifications.

Molecular Identity

| Parameter | Specification |

| Chemical Name | N-[3-(2-Furyl)acryloyl]-Glycyl-L-Leucine |

| Common Abbreviation | FA-Gly-Leu-OH |

| Molecular Formula | C₁₅H₂₀N₂O₅ |

| Molecular Weight | 308.33 g/mol |

| CAS Number | Not widely listed; Analogous to 26400-33-9 (Amide) |

| Solubility | Soluble in buffer (pH > 6.0), DMSO, Methanol |

| pKa (Terminal Carboxyl) | ~3.6 (Leucine carboxyl) |

| Absorbance Max (λmax) | 305–308 nm (in aqueous buffer) |

Structural Composition

The molecule consists of three distinct functional domains:[1]

-

Chromophore (FA): A furan ring conjugated with an acrylic acid moiety. The extended

-electron system is responsible for the UV absorbance. -

Spacer (Gly): Provides steric freedom, preventing direct interference of the bulky FA group with the enzyme active site.

-

Recognition Element (Leu): The hydrophobic isobutyl side chain directs specificity toward the S1' subsite of thermolysin-like proteases.

Mechanistic Utility: The "Blue Shift" Phenomenon

The utility of FA-Gly-Leu-OH relies on a spectral shift that occurs upon cleavage of the peptide bond between Glycine and Leucine.

The FRET-Like Electronic Effect

In the intact substrate, the carbonyl group of the Gly-Leu peptide bond exerts an electron-withdrawing effect on the conjugated FA system. Upon hydrolysis, this bond is broken, and the FA group remains attached only to Glycine (forming FA-Gly-OH). This alters the dipole moment and solvation shell of the chromophore, causing a hypsochromic shift (blue shift) in the absorption spectrum.

-

Intact Substrate (FA-Gly-Leu-OH):

-

Hydrolysis Product (FA-Gly-OH):

Differential Monitoring

Rather than tracking the peak shift directly, kinetics are monitored at 345 nm . At this wavelength, the intact substrate absorbs significantly more than the product. As the reaction proceeds, absorbance decreases (

Key Constant:

-

Differential Extinction Coefficient (

):-

Note: This value is derived from the standard FAGLA assay (Feder, 1963) and is applicable due to the distal nature of the C-terminal modification relative to the chromophore.

-

Experimental Protocol: Thermolysin Kinetic Assay

This protocol describes the continuous spectrophotometric determination of Thermolysin activity using FA-Gly-Leu-OH.

Reagents

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5.

-

Rationale: Calcium is strictly required for Thermolysin stability and activity.

-

-

Substrate Stock (50 mM): Dissolve FA-Gly-Leu-OH in pure DMSO. Store at -20°C.

-

Enzyme Solution: Thermolysin (e.g., from Bacillus thermoproteolyticus) dissolved in cold Assay Buffer.

Step-by-Step Methodology

-

Baseline Setup:

-

Pre-warm the UV-Vis spectrophotometer to 25°C.

-

Set wavelength to 345 nm .

-

Blank the instrument with Assay Buffer.

-

-

Reaction Mixture Preparation (Cuvette):

-

Add 2.9 mL Assay Buffer.

-

Add 0.1 mL Substrate Stock (Final [S] = 1.67 mM).

-

Mix by inversion and allow to equilibrate for 2 minutes.

-

-

Initiation:

-

Add 10–50 µL of Enzyme Solution.

-

Immediately mix by inversion (do not vortex vigorously to avoid denaturation).

-

-

Data Acquisition:

-

Record the decrease in absorbance (

) for 3–5 minutes. -

Ensure the slope is linear (

).

-

-

Calculation:

- : Total reaction volume (mL)

- : Volume of enzyme added (mL)

- : Path length (1 cm)

- : 0.31 mM⁻¹cm⁻¹ (Use absolute value for calculation)

Enzymatic Pathway Visualization

The following diagram illustrates the specific cleavage mechanism of Thermolysin on FA-Gly-Leu-OH.

Caption: Kinetic pathway of FA-Gly-Leu-OH hydrolysis. The cleavage of the Gly-Leu bond isolates the FA-Gly chromophore, resulting in the measurable spectral shift.

Critical Considerations & Troubleshooting

Substrate Inhibition

At high concentrations (>5 mM), FA-Gly-Leu-OH can exhibit substrate inhibition due to non-productive binding modes in the hydrophobic pocket of Thermolysin. Maintain substrate concentrations near

pH Sensitivity

The absorption spectrum of the FA group is pH-dependent. Ensure the assay buffer is strictly maintained between pH 6.0 and 8.0. Below pH 5.5, the protonation of the FA group itself may alter the baseline absorbance, interfering with the

Comparison with FAGLA

Researchers often confuse FA-Gly-Leu-OH with FAGLA (FA-Gly-Leu-NH₂) .

-

FAGLA: Amide C-terminus. Standard for Thermolysin.

-

FA-Gly-Leu-OH: Free acid C-terminus.

-

Impact: The free acid has a negative charge at neutral pH. This may slightly increase the

compared to FAGLA due to electrostatic repulsion near the hydrophobic S1' pocket, but the

References

-

Feder, J. (1963). "Studies on the specificity of Bacillus subtilis neutral protease with synthetic substrates." Biochemistry, 2(10), 2293-2298.

-

Inouye, K. (1992).[2] "Effects of salts on the thermolysin-catalyzed hydrolysis of Furanacryloyl-Gly-Leu-NH2." Journal of Biochemistry, 112(3), 335-340.[2]

-

Holmquist, B., & Vallee, B. L. (1974). "Metal substitutions and inhibition of thermolysin: spectra of the cobalt enzyme." Journal of Biological Chemistry, 249(14), 4601-4607.

Sources

Potential research applications of FA-Gly-Leu-OH

Executive Summary

FA-Gly-Leu-OH (N-(3-(2-furyl)acryloyl)-Gly-Leu-OH) and its amide derivative FAGLA (FA-Gly-Leu-NH2) represent a class of chromogenic substrates essential for the kinetic characterization of zinc-dependent metalloproteases. Unlike endpoint assays that require termination and separation, FA-Gly-Leu-OH allows for continuous spectrophotometric monitoring , enabling real-time observation of enzyme velocities (

This guide details the physiochemical mechanism, experimental protocols, and advanced applications of FA-Gly-Leu-OH, specifically targeting Thermolysin (EC 3.4.24.27) and Neprilysin (Neutral Endopeptidase/NEP, EC 3.4.24.11). It serves as a blueprint for researchers conducting inhibitor screening, kinetic profiling, and quality control in bioprocessing.

Molecular Characteristics & Physiochemical Mechanism[1]

The utility of FA-Gly-Leu-OH relies on the electronic properties of the Furanacryloyl (FA) fluorophore/chromophore attached to the N-terminus.

The Furanacryloyl Reporter System

The FA group contains a conjugated double-bond system that extends to the carbonyl carbon of the peptide bond.

-

Intact Substrate: The conjugation system is extended, resulting in an absorption maximum (

) around 300–305 nm, with a significant "tail" extending to 345 nm. -

Hydrolysis: When the peptide bond between Glycine and Leucine is cleaved, the electronic conjugation is disrupted or altered (specifically, the FA group remains attached to Glycine, but the environment and solvation change). This results in a blue shift (hypsochromic shift) of the absorption spectrum.

-

Quantification: By monitoring the decrease in absorbance at a wavelength on the red edge of the spectrum (typically 324 nm or 345 nm ), the hydrolysis rate can be calculated directly using the differential extinction coefficient (

).

Structural Specifications

| Property | Specification |

| Chemical Name | N-(3-(2-furyl)acryloyl)-Glycyl-L-Leucine |

| Abbreviation | FA-Gly-Leu-OH (Free Acid) / FAGLA (Amide) |

| Molecular Weight | ~322.3 g/mol (Free Acid) |

| Solubility | Soluble in buffers (pH 6–8); Stock solutions often prepared in DMSO or DMF. |

| Target Bond | Gly-Leu (cleaved by endopeptidases preferring P1' hydrophobic residues) |

| Typically -310 to -330 M⁻¹cm⁻¹ (Buffer dependent) |

Expert Insight: While FA-Gly-Leu-OH (free acid) is a valid substrate, the amide form FAGLA is frequently preferred in crude biological samples. The C-terminal amide blocks the action of Carboxypeptidases (which require a free C-terminal carboxylate), ensuring that any observed hydrolysis is due to Endopeptidase activity (e.g., Thermolysin).

Primary Application: Thermolysin Kinetics[2]

Thermolysin is a thermostable neutral metalloproteinase. FA-Gly-Leu-OH is the "Gold Standard" substrate for determining its activity because the Gly-Leu bond mimics the enzyme's specificity for hydrophobic amino acids at the P1' position.

Experimental Protocol

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂. (Calcium is critical for Thermolysin thermal stability).

-

Substrate Stock: 10 mM FA-Gly-Leu-OH in DMSO.

-

Enzyme Solution: Thermolysin (0.1 – 1.0 µM) in Buffer.

Workflow:

-

Blanking: Zero the spectrophotometer at 345 nm with a cuvette containing 1.98 mL Buffer + 20 µL Substrate Stock.

-

Initiation: Add 10–50 µL of Enzyme Solution to the cuvette. Mix by inversion immediately.

-

Monitoring: Record the decrease in Absorbance (

) for 3–5 minutes. -

Calculation:

-

Where

(Verify value in your specific buffer).

-

Mechanistic Diagram

Figure 1: Catalytic hydrolysis of FA-Gly-Leu-OH by Thermolysin. The cleavage of the Gly-Leu bond alters the electronic environment of the Furanacryloyl group, causing a measurable decrease in absorbance at 345 nm.

Advanced Applications: Neprilysin & Inhibitor Screening

Beyond basic kinetics, FA-Gly-Leu-OH is utilized in high-throughput screening (HTS) for inhibitors of Neprilysin (NEP) , a target in heart failure (Entresto mechanism) and Alzheimer's disease (amyloid degradation).

Neprilysin (Neutral Endopeptidase) Assay

NEP shares similar specificity with Thermolysin (cleaving on the amino side of hydrophobic residues).

-

Specificity: NEP cleaves FA-Gly-Leu-OH at the Gly-Leu bond.

-

Inhibitor Control: The assay must be validated using Phosphoramidon (a specific NEP inhibitor) or EDTA (chelates the catalytic Zinc). If activity persists in the presence of Phosphoramidon, the sample contains contaminating proteases.

High-Throughput Screening (HTS) Workflow

For drug discovery, this assay is adapted to 96-well plates.

Figure 2: Workflow for HTS inhibitor screening using FA-Gly-Leu-OH. The continuous nature of the assay allows for the exclusion of false positives caused by compound precipitation or non-linear artifacts.

Troubleshooting & Optimization

To ensure Trustworthiness and reproducibility, adhere to these critical parameters:

| Parameter | Recommendation | Reason |

| pH Sensitivity | Maintain pH 7.0 – 8.0 | Zinc-metalloproteases are strictly pH-dependent; activity drops sharply < pH 6.0. |

| Zinc Presence | Avoid Phosphate buffers | Phosphate can chelate Zinc or precipitate Calcium, inactivating the enzyme. Use Tris or HEPES. |

| Substrate Concentration | Use | For |

| Thermal Stability | Add 10 mM CaCl₂ | Thermolysin requires Calcium for structural thermostability, distinct from the catalytic Zinc. |

References

-

Federici, G., et al. (1985). A sensitive spectrophotometric assay for neutral endopeptidase activity. Anal. Biochem. 151, 150-157. Link

-

Holmquist, B., & Vallee, B. L. (1974). Metal substitutions and inhibition of thermolysin: spectra of the cobalt enzyme. J. Biol. Chem. 249(14), 4601-4607. Link

-

Matthews, B. W. (1988). Structural basis of the action of thermolysin and related zinc metallopeptidases. Acc. Chem. Res. 21(9), 333-340. Link

-

Hersh, L. B., & Morihara, K. (1986). Comparison of the subsite specificity of the mammalian neutral endopeptidase 24.11 (enkephalinase) to the bacterial neutral endopeptidase thermolysin. J. Biol. Chem. 261(14), 6433-6437. Link

FA-Gly-Leu-OH as a Potential Protease Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to numerous areas of biological research and drug development. A key component of this research is the use of specific substrates to quantify and characterize proteolytic activity. This guide provides an in-depth technical overview of N-(3-(2-furyl)acryloyl)-Glycyl-L-Leucine (FA-Gly-Leu-OH) and its close analog, N-(3-(2-furyl)acryloyl)-Glycyl-L-Leucinamide (FAGLA), as chromogenic substrates for neutral proteases. We will delve into the core principles of the spectrophotometric assay, provide a detailed, field-proven protocol for its implementation, discuss the interpretation of kinetic data, and explore the broader applications and specificity of this substrate class. This document is designed to equip researchers with the necessary expertise to confidently and accurately employ FA-Gly-Leu-OH in their workflows.

Introduction: The Utility of FA-Blocked Peptide Substrates

Protease activity is intricately regulated and plays a critical role in health and disease, making proteases significant therapeutic targets. To study these enzymes, researchers require reliable methods to measure their activity. Synthetic peptide substrates that mimic the natural cleavage sites of proteases are invaluable tools in this endeavor.

FA-Gly-Leu-OH belongs to a class of synthetic dipeptide substrates where the N-terminus is blocked by a furylacryloyl (FA) group. This FA group serves a crucial function as a chromophore, a molecule that absorbs light at a specific wavelength. The peptide sequence, Glycyl-L-Leucine (Gly-Leu), is designed to be recognized and cleaved by specific classes of proteases.

The primary application of FA-Gly-Leu-OH and its amide variant, FAGLA, is in the characterization of neutral metalloproteases, with the most prominent example being thermolysin from Bacillus thermoproteolyticus rokko.[1] These substrates are widely used due to the simplicity and convenience of the resulting spectrophotometric assay, which allows for continuous monitoring of enzyme activity.

Principle of the Spectrophotometric Assay

The experimental utility of FA-Gly-Leu-OH is centered on a change in its light-absorbing properties upon enzymatic cleavage. The underlying principle is a straightforward spectrophotometric measurement.

The FA group conjugated to the Gly-Leu dipeptide has a distinct absorbance spectrum. When a protease cleaves the peptide bond between the Glycine and Leucine residues, the electronic environment of the FA chromophore is altered. This alteration leads to a decrease in the absorbance of light at a specific wavelength, typically around 345 nm.

This change in absorbance is directly proportional to the amount of substrate hydrolyzed. By monitoring the rate of decrease in absorbance over time, one can determine the initial velocity of the enzymatic reaction. This continuous assay format is advantageous as it allows for real-time kinetic analysis without the need to stop the reaction or separate products from the substrate. The relationship between the reaction rate and substrate concentration can then be used to determine key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

Caption: A streamlined workflow for the FA-Gly-Leu-OH protease assay.

Data Interpretation and Kinetic Analysis

The primary output of the assay is a plot of absorbance versus time. The initial, linear portion of this curve represents the initial velocity (v₀) of the reaction.

Calculating Reaction Velocity

The rate of substrate hydrolysis can be calculated using the Beer-Lambert law:

v₀ (M/s) = (ΔA/Δt) / (ε × l)

Where:

-

ΔA/Δt is the initial rate of change in absorbance (the slope of the linear portion of the curve).

-

ε is the molar extinction coefficient difference, which for FAGLA hydrolysis is -310 M⁻¹cm⁻¹. [2]* l is the path length of the cuvette (typically 1 cm).

Determining Km and Vmax

To determine the Michaelis-Menten kinetic parameters, the assay is performed at a fixed enzyme concentration and varying substrate concentrations. The calculated initial velocities (v₀) are then plotted against the substrate concentration ([S]). This data can be fitted to the Michaelis-Menten equation using non-linear regression software:

v₀ = (Vmax × [S]) / (Km + [S])

-

Vmax is the maximum reaction velocity.

-

Km (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate.

Calculating kcat and Catalytic Efficiency

-

kcat (the turnover number) is the number of substrate molecules converted to product per enzyme molecule per unit time. It is calculated as: kcat = Vmax / [E] Where [E] is the total enzyme concentration.

-

Catalytic Efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product. It is a second-order rate constant that considers both substrate binding and turnover. [3]

Quantitative Data and Substrate Specificity

While FA-Gly-Leu-OH and FAGLA are excellent substrates for thermolysin, their effectiveness with other proteases varies, highlighting the importance of substrate specificity.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |

| Thermolysin (Wild-Type) | FAGLA | ~15-20 [4] | - | 26,000 | pH 7.5, 25°C [4] |

| Protealysin (PLN) | FAGLA | - | - | Very Low | - |

Note: The Km for thermolysin with FAGLA is relatively high, indicating moderate affinity. [4] The Gly-Leu sequence is a key determinant of specificity. Thermolysin prefers to cleave peptide bonds on the N-terminal side of large hydrophobic amino acids like Leucine. [1]However, other proteases may not recognize this sequence efficiently. For instance, protealysin, another M4 family peptidase, hydrolyzes FAGLA with an efficiency roughly 100 times lower than thermolysin. [5]This demonstrates that while FAGLA is a good substrate for thermolysin-like proteases, it is not a universal substrate for all metalloproteases.

The choice of the C-terminal group (-OH vs. -NH₂) can also influence kinetics, although the fundamental principle of the assay remains the same. The amide version (FAGLA) is frequently used and well-characterized in the literature.

Logical Framework for Assay Design and Validation

The success of a protease assay using FA-Gly-Leu-OH depends on a logical progression from understanding the system to validating the results.

Caption: Logical relationships in designing a protease assay.

Conclusion

FA-Gly-Leu-OH and its amide derivative FAGLA are robust and convenient chromogenic substrates for the continuous monitoring of neutral proteases, particularly thermolysin. The simplicity of the spectrophotometric assay, combined with the ability to derive detailed kinetic parameters, makes it a valuable tool for researchers in basic science and drug discovery. By understanding the underlying principles of the assay, adhering to a rigorous and well-controlled protocol, and correctly interpreting the kinetic data, scientists can generate reliable and reproducible results for the characterization of protease activity. The specificity of the Gly-Leu sequence also provides a basis for comparative studies of protease function, contributing to a deeper understanding of their biological roles.

References

-

Gimalov, F., et al. (2019). An Internally Quenched Fluorescent Peptide Substrate for Protealysin. Molecules, 24(19), 3585. [Link]

-

Kresge, N., Simoni, R. D., & Hill, R. L. (2009). The Energetics of Enzyme Catalysis: The Work of William P. Jencks. Journal of Biological Chemistry, 284(43). [Link]

-

Daniel, R. M., Danson, M. J., & Eisenthal, R. (2020). Conformational sampling and kinetics changes across a non-Arrhenius break point in the enzyme thermolysin. Structural Dynamics, 7(1), 014701. [Link]

-

Feder, J., & Schuck, J. M. (1970). Comparative kinetic studies on the neutral protease and thermolysin catalyzed hydrolysis of simple dipeptide substrates. Biotechnology and Bioengineering, 12(2), 313-319. [Link]

-

Inouye, K., et al. (2007). Activation of the peptidase activity of thermolysin by NaCl. Journal of Biochemistry, 142(3), 335-343. [Link]

-

Yasukawa, K., & Inouye, K. (2007). Improving the activity and stability of thermolysin by site-directed mutagenesis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1774(10), 1281-1288. [Link]

Sources

- 1. pH and temperature dependences of thermolysin catalysis. Catalytic role of zinc-coordinated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stabilization of Bacillus stearothermophilus neutral protease by introduction of prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Fidelity Solid-Phase Synthesis of N-Formylated Dipeptides (FA-Gly-Leu-OH)

Abstract & Scope

The synthesis of short N-formylated peptides, such as the chemotactic analog FA-Gly-Leu-OH , presents two distinct chemical challenges often overlooked in standard Solid-Phase Peptide Synthesis (SPPS) workflows:

-

Diketopiperazine (DKP) Formation: Dipeptides bound to resins via C-terminal esters are thermodynamically prone to premature cyclization and cleavage upon N-terminal deprotection.

-

N-Terminal Formylation: Standard capping reagents (acetic anhydride) yield acetylated products. Specific activation of formic acid is required to install the formyl group (-CHO) efficiently.

This guide details a robust, self-validating protocol using 2-Chlorotrityl Chloride (2-CTC) resin to sterically suppress DKP formation and a Formic Acid/DIC active ester strategy for high-yield formylation.

Strategic Planning & Chemical Logic

The Resin Choice: Mitigating DKP

The most critical failure mode in FA-Gly-Leu-OH synthesis is the loss of the peptide during the deprotection of the Glycine residue.

-

Mechanism of Failure: Upon removal of the Fmoc group from Gly-Leu-Resin, the free amine of Glycine can attack the carbonyl carbon of the Leucine-Resin ester bond. This intramolecular aminolysis releases the cyclic dipeptide (DKP) and leaves a hydroxymethyl-resin behind.

-

Solution: We utilize 2-Chlorotrityl Chloride (2-CTC) resin . The bulky trityl linker provides significant steric hindrance, preventing the free amine from attacking the ester linkage. Standard Wang resin is not recommended for this sequence due to high DKP risk.

Formylation Strategy

Formyl groups are unstable compared to acetyl groups. We employ an in situ activation method using Diisopropylcarbodiimide (DIC) and Formic Acid .

-

Why not Acetic Anhydride? Acetic anhydride yields N-acetyl-Gly-Leu-OH.

-

Why DIC? DIC forms an O-acylisourea intermediate with formic acid, which rearranges to the reactive formyl anhydride or active ester, allowing efficient N-capping without the solubility issues of DCC (whose urea byproduct is insoluble).

Materials & Reagents

| Reagent | Grade/Spec | Purpose |

| Resin | 2-Chlorotrityl Chloride (2-CTC) | Loading: 0.8–1.2 mmol/g. Prevents DKP.[1] |

| Amino Acids | Fmoc-Leu-OH, Fmoc-Gly-OH | Building blocks. |

| Coupling Agents | DIC, Oxyma Pure (or HOBt) | Activation of carboxyl groups. |

| Formylation | Formic Acid (98%), DIC | N-terminal modification. |

| Solvents | DMF (Amine-free), DCM | Reaction media and washing. |

| Cleavage | TFA, TIS, Water | Final resin cleavage. |

Experimental Protocol

Phase 1: Resin Loading (Fmoc-Leu-OH)

Target Loading: 0.6 mmol/g (Lower loading reduces aggregation).

-

Swell Resin: Place 1.0 g of 2-CTC resin in a reactor. Swell in DCM for 20 mins. Drain.

-

Prepare Loading Solution: Dissolve Fmoc-Leu-OH (1.2 eq relative to resin capacity) and DIPEA (4.0 eq) in DCM (10 mL).

-

Coupling: Add solution to resin.[2] Agitate for 2 hours at Room Temperature (RT).

-

Capping (Methanol): Add HPLC-grade Methanol (1 mL) to the reaction mixture (still with resin) and agitate for 20 mins. Note: This caps unreacted chlorides on the resin.

-

Wash: Drain. Wash with DCM (3x), DMF (3x), DCM (3x).

Phase 2: Peptide Assembly & DKP Prevention

Critical Step: Minimize time in base during Glycine deprotection.

-

Fmoc Removal (Leu): Treat with 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).

-

Coupling (Gly):

-

Fmoc Removal (Gly) - DKP DANGER ZONE:

Phase 3: N-Terminal Formylation

Do not use standard capping reagents.

-

Activation (Prepare in separate vial at 0°C):

-

Mix Formic Acid (10 eq) and DIC (10 eq) in DCM.

-

Incubate at 0°C (ice bath) for 15–20 minutes. Observation: Solution may become slightly cloudy.

-

-

Reaction:

-

Add the cold activated mixture to the resin-bound H-Gly-Leu-2-CTC.

-

Add DIPEA (1.0 eq) to catalyze.

-

Agitate at RT for 2–4 hours (or overnight at 4°C for maximum yield).

-

-

Validation (Kaiser Test): Perform a Kaiser ninhydrin test.

-

Colorless/Yellow beads: Complete formylation.

-

Blue beads: Incomplete. Repeat step.

-

Phase 4: Cleavage & Isolation

-

Wash: Wash resin with DCM (5x) to remove all DMF (DMF interferes with TFA cleavage).

-

Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H₂O .

-

Reaction: Add cocktail to resin. Agitate for 90 minutes.

-

Precipitation:

-

Filter filtrate into cold Diethyl Ether (-20°C).

-

Centrifuge (3000 rpm, 5 min) to pellet the white precipitate.

-

Decant ether. Repeat wash 2x.[5]

-

-

Lyophilization: Dissolve pellet in 50% Acetonitrile/Water and lyophilize.

Process Visualization

Synthesis Workflow

The following diagram illustrates the critical path, highlighting the specific reagents for formylation and the DKP control point.

Caption: Step-by-step SPPS workflow for FA-Gly-Leu-OH, emphasizing the critical DKP control point and separate activation of formic acid.

Mechanism of DKP Formation (To Be Avoided)

Understanding the side reaction is essential for troubleshooting.

Caption: The DKP side-reaction mechanism. 2-CTC resin prevents the nucleophilic attack shown in red.

Analytical Validation (QC)

| Parameter | Method | Acceptance Criteria |

| Identity | ESI-MS (Positive Mode) | Observed Mass [M+H]⁺ ≈ 217.1 Da (Calc MW: 216.24) |

| Purity | RP-HPLC (C18 Column) | > 95% Area Integration (220 nm) |

| Formylation Check | 1H-NMR (Optional) | Distinct singlet at ~8.0-8.3 ppm (Formyl proton) |

Troubleshooting Note: If MS shows a mass of 170.2 Da , this corresponds to Cyclo(Gly-Leu) , confirming DKP formation occurred. Switch to a fresher batch of 2-CTC resin or lower the loading temperature.

References

-

Solid Phase Formylation of N-Terminus Peptides. Source: National Institutes of Health (PMC). Context: Establishes the efficacy of Formic Acid/DCC (or DIC) activation at low temperatures for solid-phase applications. URL:[Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. Source: ACS Omega / NIH. Context: Detailed analysis of DKP formation mechanisms and the necessity of steric hindrance (2-CTC) or dipeptide blocks. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempep.com [chempep.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 7. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

Application Note: High-Throughput Screening for Metalloprotease Inhibitors Using FA-Gly-Leu-OH

Abstract

This application note details a robust, continuous spectrophotometric protocol for the high-throughput screening (HTS) of metalloprotease inhibitors—specifically targeting Carboxypeptidase A (CPA) and Thermolysin —using the synthetic chromogenic substrate Furanacryloyl-Glycyl-L-Leucine (FA-Gly-Leu-OH) . Unlike end-point assays, this kinetic method allows for the real-time monitoring of enzymatic hydrolysis via a distinct spectral blue shift at 345 nm. This guide provides a self-validating experimental framework, including buffer optimization, kinetic parameter determination, and automated data analysis workflows suitable for 96-well and 384-well microplate formats.

Introduction & Assay Principle

The Substrate: FA-Gly-Leu-OH

FA-Gly-Leu-OH is a blocked dipeptide substrate designed for the kinetic analysis of zinc-dependent metalloproteases. It features a furanacryloyl (FA) group at the N-terminus, which serves as a chromophore.

-

Specificity:

-

Carboxypeptidase A (CPA): FA-Gly-Leu-OH is a classic substrate for CPA. The enzyme acts as an exopeptidase, cleaving the C-terminal Leucine residue.

-

Thermolysin: While Thermolysin typically prefers the amide form (FA-Gly-Leu-NH₂ or FAGLA), it also hydrolyzes the free acid form (FA-Gly-Leu-OH) at the Gly-Leu bond, functioning as an endopeptidase.

-

Mechanism of Detection

The assay relies on an electronic spectral shift. The FA group's absorption spectrum is sensitive to the electronic environment of the peptide bond.

-

Intact Substrate: The carbonyl group of the peptide bond is conjugated with the furanacryloyl system, stabilizing the excited state and shifting absorbance to longer wavelengths (

). -

Hydrolysis: Cleavage of the Gly-Leu bond disrupts this conjugation.

-

Result: This causes a blue shift (hypsochromic shift) in the absorption spectrum. The reaction is monitored by measuring the decrease in absorbance at 345 nm .

Advantages for HTS

-

Continuous Kinetic Data: Allows identification of false positives (e.g., aggregators) and calculation of

in real-time. -

Label-Free: No fluorescent tags or radioactive materials required.

-

Cost-Effective: Synthetic peptide chemistry is scalable.

Experimental Workflow Visualization

The following diagram illustrates the reaction mechanism and the HTS decision logic.

Caption: Reaction mechanism showing the hydrolysis-induced spectral shift and the sequential HTS workflow.

Materials & Equipment

Reagents

| Component | Specification | Storage | Notes |

| Substrate | FA-Gly-Leu-OH (Free Acid) | -20°C (Powder) | Hygroscopic. Warm to RT before opening. |

| Enzyme | Carboxypeptidase A (Bovine) or Thermolysin | -20°C | Avoid freeze-thaw cycles.[1] Aliquot single-use. |

| Buffer Base | 50 mM Tris-HCl, pH 7.5 | 4°C | Filter sterilize (0.22 µm). |

| Cofactors | 10 mM | RT | |

| Standard Inhibitor | 1,10-Phenanthroline or Phosphoramidon | -20°C | Positive control for inhibition. |

| Solvent | DMSO (Anhydrous) | RT | For compound library and substrate stock. |

Equipment

-

Microplate Reader: Capable of absorbance measurements at 345 nm (Monochromator or Filter-based).

-

Plates: UV-transparent 96-well or 384-well plates (e.g., Corning UV, Greiner UV-Star). Standard polystyrene plates absorb at 345 nm and are unsuitable.

Detailed Protocol

Reagent Preparation

A. Assay Buffer (Standard):

-

50 mM Tris-HCl (pH 7.5 at 25°C)

-

100 mM NaCl (Stabilizes ionic strength)

-

10 mM

(Critical for structural stability of thermolysin/CPA) -

Note: Do not add EDTA or EGTA.

B. Substrate Stock (10 mM):

-

Dissolve FA-Gly-Leu-OH in 100% DMSO to a concentration of 10 mM.

-

Sonicate briefly if necessary to ensure complete dissolution.

-

Store aliquots at -20°C. Stable for 1 month.

C. Enzyme Solution:

-

Prepare a working stock of enzyme in Assay Buffer immediately before use.

-

Target concentration: Titrate enzyme to achieve a linear velocity (

per min) over the first 10 minutes.-

Typical Start: 10 nM - 50 nM final concentration.

-

HTS Assay Procedure (384-well format)

This protocol assumes a final assay volume of 50 µL.

-

Compound Addition:

-

Dispense 0.5 µL of test compounds (in DMSO) into wells.

-

Include High Controls (DMSO only, 0% Inhibition) and Low Controls (Standard Inhibitor, 100% Inhibition).

-

-

Enzyme Dispense:

-

Add 25 µL of diluted Enzyme Solution to all wells.

-

Centrifuge plate briefly (1000 rpm, 1 min) to mix.

-

Pre-incubation: Incubate for 15 minutes at 25°C to allow inhibitor binding.

-

-

Substrate Initiation:

-

Dilute 10 mM Substrate Stock to 1 mM in Assay Buffer (2x working concentration).

-

Add 25 µL of Substrate Solution to start the reaction (Final [S] = 0.5 mM).

-

-

Kinetic Measurement:

-

Immediately place in plate reader.

-

Read Absorbance at 345 nm .

-

Interval: Every 30–60 seconds for 20 minutes.

-

Temperature: Maintain 25°C constant.

-

Data Analysis & Validation

Velocity Calculation

Do not use endpoint values, as they can be confounded by compound absorbance. Use the initial rate (

-

Plot OD (345 nm) vs. Time (min).

-

Determine the slope (

) of the linear portion (typically 0–10 min). -

Calculate Activity:

-

: Differential extinction coefficient (

- : Pathlength (approx. 0.3 cm for 50 µL in 384-well).

-

: Differential extinction coefficient (

Percent Inhibition

- : Slope of test compound.

- : Slope of DMSO only.

- : Slope of no-enzyme control (background hydrolysis).

Quality Control (Z-Factor)

For a robust HTS assay, the Z' factor must be > 0.5.

- : Mean and SD of High Controls (Enzyme + DMSO).

- : Mean and SD of Low Controls (Enzyme + Inhibitor).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Signal Change | Substrate concentration too low ( | Increase [S] to |

| Non-Linear Kinetics | Enzyme concentration too high | Dilute enzyme until linear rate is maintained for >10 min. |

| High Background OD | Compound absorbs at 345 nm | Use kinetic slope analysis (rate) rather than endpoint. "Inner Filter Effect" correction may be needed for highly absorbing compounds. |

| Precipitation | Substrate insolubility | Ensure DMSO < 5% final. Warm buffer to 25°C. |

Critical Note on "Inner Filter Effect"

Since 345 nm is in the UV range, some library compounds may absorb light.

-

Diagnosis: If

is significantly higher than the control wells. -

Mitigation: Kinetic reads mitigate this, as the rate of change is measured. However, if OD > 2.0, the detector may saturate. Flag these compounds as "Interference".

References

-

Federici, G., et al. (1985). Purification and characterization of an endonuclease from Thermus thermophilus HB8. This paper establishes the foundational use of Furanacryloyl substrates for thermostable proteases.

-

Holmquist, B., & Vallee, B. L. (1974). Metal substitutions and inhibition of thermolysin: spectra of the cobalt enzyme. Proceedings of the National Academy of Sciences. Defines the spectral properties of FA-Gly-Leu-NH2/OH hydrolysis.

-

Mock, W. L., & Aksamawati, M. (1994). Mechanism of action of thermolysin from kinetic studies with fluorescent substrates. Biochemical Journal. Provides kinetic comparisons relevant to FA-substrates.

-

Yang, H. Y., & Erdös, E. G. (1985). Second kinetic parameter for the hydrolysis of FA-Gly-Leu-NH2 by neutral endopeptidase 24.11. Use of FA-substrates for other metalloproteases.

-

Thermo Fisher Scientific. Extinction Coefficients and Protein Absorbance. General guide for calculating concentration via Beer-Lambert Law.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Furan-2-yl-acryloyl-Gly-Leu-OH synthesis

Executive Summary & Diagnostic Overview

Furan-2-yl-acryloyl-Gly-Leu-OH (FAGL-OH) is a chromogenic substrate typically used for spectrophotometric assays of metalloproteases like Thermolysin and Collagenase. The synthesis involves coupling 3-(2-furyl)acrylic acid (FA) to the N-terminus of a Gly-Leu dipeptide.

Low yields in this synthesis are rarely due to the peptide coupling itself (Gly and Leu are sterically unhindered). Instead, the failure points are almost exclusively related to the chemical instability of the Furan-Acryloyl (FA) moiety during standard peptide processing steps.

Quick Diagnostic: What does your crude product look like?

| Observation | Probable Root Cause | Immediate Action |

| Black/Brown Tarry Residue | Acid-Catalyzed Polymerization. The furan ring has degraded during high-acid cleavage (e.g., 95% TFA). | Switch to 2-Chlorotrityl Chloride (2-CTC) Resin or Solution Phase. |

| Complex Mixture (Multiple Peaks) | Scavenger Adducts. Thiol scavengers (EDT, Dodecanethiol) in your cleavage cocktail attacked the acryloyl double bond. | REMOVE THIOLS from cleavage cocktail immediately. |

| Starting Material Remains | Poor Solubility. Furan-acrylic acid is hydrophobic; Gly-Leu is hydrophilic. | Use DMF/DMSO as solvent; ensure FA is pre-activated. |

Critical "Yield Killers" & Solutions

Killer A: The "Scavenger Trap" (Michael Addition)

The Issue: Standard SPPS cleavage cocktails (like Reagent K) contain thiols (Ethanedithiol - EDT) to scavenge carbocations.

The Chemistry: The acryloyl group contains an

STOP: Do NOT use Reagent K or any cocktail containing EDT, Dodecanethiol, or Thioanisole.

SOLUTION: Use a "Thiol-Free" Cleavage Cocktail.[1]

-

Recommended Cocktail: TFA (95%) / TIS (Triisopropylsilane) (2.5%) / H2O (2.5%).[2]

-

Why: TIS is a sufficient scavenger for t-Butyl groups and does not react with the double bond.

Killer B: The "Acid Bath" (Furan Degradation)

The Issue: Furan rings are electron-rich and acid-sensitive. Prolonged exposure to 95% TFA (standard for Wang resin cleavage) can cause ring opening, hydrolysis to diketones, or polymerization. The Chemistry: Protonation of the furan oxygen or C2 leads to oxonium intermediates that rapidly polymerize or hydrolyze, turning the mixture black.

SOLUTION: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

-

Why: 2-CTC is an ultra-acid-sensitive resin. You can cleave the peptide using only 1% TFA in DCM .

-

Benefit: The low acid concentration preserves the furan ring and the acryloyl group.

Visual Troubleshooting Workflows

Diagram 1: Synthesis Strategy Decision Tree

Caption: Logical flow to select the correct synthesis method based on available equipment and reagents.

Diagram 2: The "Scavenger Trap" Mechanism

Caption: Mechanism showing how thiol scavengers destroy the target molecule via Michael Addition.

Optimized Experimental Protocols

Protocol A: The "Safe" SPPS Method (2-CTC Resin)

Best for: High purity, avoiding purification difficulties.

-

Resin Loading:

-

Swell 2-Chlorotrityl Chloride resin (1.0 g, ~1.0 mmol/g) in dry DCM.

-

Dissolve Fmoc-Leu-OH (2 eq) and DIPEA (4 eq) in dry DCM. Add to resin.

-

Shake for 2 hours. Cap unreacted sites with MeOH (1 mL) for 20 mins.

-

-

Elongation:

-

Capping (The Critical Step):

-

Dissolve 3-(2-furyl)acrylic acid (3 eq) and HATU (2.9 eq) in DMF.

-

Add DIPEA (6 eq). Pre-activate for 2 minutes (yellow color change).

-

Add to resin. Shake for 2-3 hours. (Double coupling recommended).

-

-

Cleavage (The "Soft" Cleavage):

-

Wash resin with DCM (x5).

-

Treat resin with 1% TFA in DCM (10 mL) for 2 minutes. Filter into a flask containing 1 mL Pyridine (to neutralize immediately).

-

Repeat 5-10 times.

-

Concentrate filtrate. The product (FAGL-OH) is obtained as the free acid without exposing the furan to harsh conditions.

-

Protocol B: Solution Phase Synthesis

Best for: Scale-up (>5 grams) where resin is too expensive.

-

Preparation of Gly-Leu:

-

Suspend H-Gly-Leu-OH (commercial) in DMF/Water (4:1).

-

Add NaHCO3 (2 eq) to solubilize.

-

-

Activation of Furan-Acrylic Acid:

-

In a separate flask, dissolve 3-(2-furyl)acrylic acid (1.1 eq) in dry DMF.

-

Add N-Hydroxysuccinimide (HOSu) (1.1 eq) and EDC.HCl (1.1 eq). Stir 1h at 0°C to form the NHS-ester.

-

-

Coupling:

-

Add the activated NHS-ester solution dropwise to the Gly-Leu solution.

-

Stir overnight at Room Temp.

-

-

Workup:

-

Acidify carefully to pH 3 with 1M HCl (watch for precipitation).

-

Extract with Ethyl Acetate. The FAGL-OH is usually soluble in EtOAc, while unreacted Gly-Leu remains in water.

-

Frequently Asked Questions (FAQ)

Q: Can I use Fmoc-Gly-Leu-Wang resin? A: You can, but you must modify the cleavage. Do not use 95% TFA for 2 hours. Try a "low-water" cleavage: TFA/TIS/DCM (50:5:45) for 1 hour. However, yields will be lower than with 2-CTC resin due to furan degradation.

Q: My product has a strong sulfur smell and the Mass Spec is +76 Da higher than expected. A: You used a cleavage cocktail with Ethanedithiol (EDT) . The +76 Da corresponds to the addition of C2H6S2 to your molecule. This is irreversible. You must re-synthesize using a thiol-free cocktail.

Q: Why is the coupling of Furan-Acrylic acid so slow? A: It shouldn't be. If it is slow, your activation is failing. Furan-acrylic acid can sometimes contain polymeric impurities (check the color of your starting material; it should be white/pale yellow, not brown). Recrystallize the starting acid from ethanol if necessary.

Q: The product precipitates during the reaction in solution phase. A: FAGL-OH is amphiphilic. As the reaction proceeds, the hydrophobic furan group attaches to the hydrophilic peptide, changing solubility. Add DMSO to the reaction mixture to maintain solubility, or the reaction will stall.

References

-

Furan Stability in Acid

- Gong, S., et al. (2013). "A Practical Synthetic Method for Furylacryloyl-Gly-Leu-NH2." Advanced Materials Research.

-

Michael Addition Risks

- Jackson, P.A., et al. (2021). "Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols." Biochem J. (Establishes the reactivity of acryloyl groups toward thiols).

-

Cleavage Cocktail Optimization

- Merck/Millipore Technical Guide. "Fmoc resin cleavage protocols.

-

Thermolysin Substrate Context

- Feder, J. (1968). "A Spectrophotometric Assay for Neutral Protease." Biochemical and Biophysical Research Communications. (The foundational paper for Furan-Acryloyl peptides).

Sources

Technical Support Center: FA-Gly-Leu-OH Stability & Storage Guide

[1][2]

Introduction

FA-Gly-Leu-OH is a synthetic chromogenic peptide substrate primarily used to assay the activity of zinc metalloproteases, specifically Carboxypeptidase A and bacterial proteases like those from Streptomyces griseus.[1] The N-terminal Furylacryloyl (FA) group acts as a reporter chromophore.[1] Upon enzymatic hydrolysis of the peptide bond (typically releasing the C-terminal Leucine), the electronic environment of the FA group changes, resulting in a measurable decrease in absorbance at 345 nm .[1]

This guide addresses the specific stability challenges associated with the FA chromophore (photosensitivity) and the peptide's solubility profile, providing a robust framework for reproducible experimental data.[1]

Part 1: Storage & Handling (Solid State)

Critical Stability Factors

-

Photosensitivity: The furylacryloyl group contains a conjugated double bond system susceptible to photo-isomerization or degradation upon exposure to UV and ambient light.[1]

-

Hygroscopicity: Like many peptides, FA-Gly-Leu-OH can absorb atmospheric moisture, leading to hydrolysis or difficulty in precise weighing.[1]

Storage Protocol (Lyophilized Powder)

| Condition | Requirement | Reason |

| Temperature | -20°C (Preferred) | Slows chemical degradation and secondary structure changes.[1] |

| Light | Dark / Amber Vial | Prevents FA group photodegradation.[1] Wrap clear vials in aluminum foil. |

| Humidity | Desiccated | Prevents moisture absorption.[1] Store in a sealed container with silica gel. |

| Shelf Life | 2 Years | If stored correctly.[1] Re-test purity (HPLC) if stored longer.[1] |

Workflow: Receiving & Storage

Figure 1: Standard Operating Procedure for receiving and storing lyophilized FA-Gly-Leu-OH to ensure integrity.

Part 2: Solution Preparation & Stability

Solubility Profile

Unlike its amide counterpart (FA-Gly-Leu-NH₂), FA-Gly-Leu-OH possesses a free C-terminal carboxyl group.[1]

-

Low pH (< 4.0): The carboxyl group is protonated (neutral), reducing solubility in aqueous buffers.[1]

-

Neutral/High pH (> 7.0): The carboxyl group is ionized (negative charge), improving aqueous solubility.[1]

Preparation Protocol (Stock Solution)

Goal: Create a stable 10 mM - 50 mM stock solution.

-

Solvent Choice: Use 100% DMSO (Dimethyl Sulfoxide) or DMF .[1]

-

Dissolution Steps:

-

Aliquoting:

-

Divide into single-use aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.

-

Use amber microcentrifuge tubes or wrap tubes in foil.[1]

-

-

Storage of Solution:

-

-20°C: Stable for 1 month.

-

-80°C: Stable for 3–6 months.[1]

-

Working Solution (Assay Buffer)

-

Dilution: Dilute the stock into the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) immediately before use.[1]

-

Final DMSO Concentration: Keep final DMSO < 1-2% (v/v) to avoid inhibiting the enzyme (Carboxypeptidase/Thermolysin).[1]

-

Stability: Working solutions are unstable .[1] Use within 4 hours and keep on ice in the dark.

Part 3: Troubleshooting Guide

Issue 1: Precipitation in Assay Buffer

Symptom: Solution turns cloudy upon adding the stock peptide to the buffer.[1]

-

Root Cause A: pH Shock. The buffer pH is too low (< 5.0), causing the peptide to protonate and crash out.[1]

-

Fix: Ensure assay buffer is pH 7.0–8.0.[1]

-

-

Root Cause B: Ionic Strength. High salt concentrations can "salt out" hydrophobic peptides.[1]

-

Fix: Reduce salt concentration or increase DMSO percentage (if enzyme tolerates it).[1]

-

Issue 2: High Background Absorbance or Drift

Symptom: Absorbance at 345 nm decreases spontaneously without enzyme.[1]

-

Root Cause: Photobleaching. The FA group is reacting with ambient light.[1]

-

Fix: Perform all assay setups in low light. Cover the plate/cuvette between reads.

-

-

Root Cause: Contamination. Presence of trace proteases in water or buffer.[1]

-

Fix: Use autoclaved, Milli-Q water and filter-sterilized buffers.[1]

-

Issue 3: No Enzymatic Activity Observed

Symptom: Absorbance does not change upon adding enzyme.

-

Root Cause: Oxidation/Degradation. The peptide stock is degraded.[1]

-

Root Cause: Enzyme Inhibition. DMSO concentration is too high (>5%).[1]

-

Fix: Increase stock concentration to allow for a larger dilution factor (reducing final DMSO %).

-

Troubleshooting Logic Flow

Figure 2: Decision tree for diagnosing common FA-Gly-Leu-OH assay failures.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I dissolve FA-Gly-Leu-OH directly in water? A: Not recommended. While the free acid form is theoretically soluble at neutral pH, dissolving directly in unbuffered water (often slightly acidic) can lead to slow dissolution or aggregation.[1] Always dissolve in a small volume of DMSO first, then dilute into a buffered solution (pH 7.5).[1]

Q2: What is the extinction coefficient for FA-Gly-Leu-OH?

A: The extinction coefficient (

Q3: Is FA-Gly-Leu-OH the same as FAGLA? A: No.

-

FA-Gly-Leu-OH (CAS 69654-89-3): Free C-terminal carboxyl.[1] Used for Carboxypeptidase A.[1][4][5]

-

FAGLA (FA-Gly-Leu-NH₂, CAS 26400-33-9): C-terminal amide.[1][3][6] Used for Thermolysin and neutral proteases to prevent C-terminal degradation by carboxypeptidases.[1]

-

Check your enzyme specificity: If your enzyme requires a free C-terminus (like Carboxypeptidases), use FA-Gly-Leu-OH.[1]

Q4: My stock solution froze at -20°C. Is it ruined? A: If dissolved in DMSO, it should freeze at -20°C (DMSO freezing point is ~19°C).[1] This is normal. Thaw completely at room temperature and vortex before use. Repeated freeze-thaw cycles are the real danger; limit this by aliquoting.[1]

References

Sources

- 1. N- 3-(2-Furyl)acryloyl -Leu-Gly-Pro-Ala 78832-65-2 [sigmaaldrich.com]

- 2. An Internally Quenched Fluorescent Peptide Substrate for Protealysin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 目录多肽-多肽目录- [hongtide.com]

- 4. researchgate.net [researchgate.net]

- 5. Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 26400-33-9: N-(3-(2-furyl)acryloyl)-gly-leu amide [cymitquimica.com]

Technical Support Center: Managing Formyl Group Chemistry in Peptide Synthesis

Status: Operational

Support Tier: Level 3 (Senior Application Scientist)

Topic: Troubleshooting Formyl (

Executive Summary

The formyl group (-CHO) appears in peptide synthesis in two distinct contexts: as a protecting group for the Tryptophan indole ring (

This guide provides the protocols to effectively remove

Module 1: The -Formyl Tryptophan Challenge

The Mechanism: Why use Trp(For)?

Tryptophan is electron-rich and prone to alkylation by carbocations (e.g.,

The Risk: Incomplete removal leads to a mass shift of +28 Da . Aggressive base removal (high pH) can cause racemization (conversion of L-isomer to D-isomer).

Diagnostic Workflow

Figure 1: Decision matrix for Tryptophan protection. Note that for standard Fmoc SPPS, Trp(Boc) is preferred to avoid formyl-related side reactions entirely.

Protocol A: Thiolytic Removal of Trp(For) (Fmoc SPPS)

Use this protocol if you MUST use Trp(For) in Fmoc synthesis. The formyl group is removed during the final TFA cleavage via reduction by 1,2-ethanedithiol (EDT).

Reagents Required:

-

Trifluoroacetic acid (TFA)

-

Phenol (Solid)

-

Water

-

Thioanisole[2]

-

1,2-Ethanedithiol (EDT) (CRITICAL: This is the deformylating agent)

Step-by-Step:

-

Prepare "Reagent K" Cocktail: Mix the following ratios (by volume/weight):

-

Cleavage Reaction: Add cocktail to the dry resin (10 mL per gram of resin).

-

Incubation: Shake at room temperature for 2.5 to 3 hours . (Standard cleavage is 2 hours; the extra time ensures complete deformylation).

-

Precipitation: Filter resin and precipitate filtrate into cold diethyl ether.

Technical Note: The thiol (EDT) acts as a nucleophile, attacking the carbonyl of the formyl group, releasing the free indole amine. Without EDT, the formyl group will remain attached [1, 7].

Module 2: Unwanted N-Terminal Formylation (The "Ghost" Reaction)

The Mechanism: The DMF Decomposition Trap

Even if you do not use formyl-protected amino acids, you may observe a +28 Da impurity at the N-terminus. This is caused by the decomposition of the solvent N,N-dimethylformamide (DMF).

Pathway:

-

DMF degrades (via hydrolysis or oxidation) into Dimethylamine and Formic Acid .[4]

-

During the coupling step, the activation reagents (DIC/HOBt, HATU, etc.) activate the contaminant Formic Acid.

-

The activated Formic Acid couples to the N-terminal amine of your peptide, permanently "capping" it with a formyl group.

Figure 2: Mechanism of accidental N-formylation via DMF decomposition.

Protocol B: Prevention & Solvent Quality Control

This is a preventative protocol.[5] Once a peptide is N-formylated, it is difficult to salvage without damaging the peptide.

1. The "Freshness" Rule:

-

Never use DMF that has been stored for >1 month after opening, especially if not under inert gas.

-

Test: Mix 1 mL DMF with 1 mL water. Check pH. If pH < 6.0, significant formic acid is present. Discard.

2. Nitrogen Sparging:

-

Always sparge DMF with Nitrogen (

) for 10-15 minutes before use to remove volatile amines and displace moisture.

3. The Scavenger Wash (Pre-Coupling):

-

If you suspect slight DMF degradation, perform a wash with 5% DIEA in DMF immediately before the coupling step. This neutralizes trace formic acid, preventing it from being activated by the subsequent coupling reagents [11].

Module 3: Troubleshooting & FAQs

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Mass Shift +28 Da | 1. Incomplete Trp(For) removal.2. Accidental N-formylation (DMF). | If (1): Retreat peptide with Reagent K (Protocol A) for 2 hours.If (2): Check solvent quality. Resynthesize with fresh DMF. |

| Mass Shift +56 Da | Double formylation (N-term + Lysine side chain). | Resynthesize. Ensure DMF is fresh and free of formic acid. |

| Racemization of Trp | Base-mediated deformylation (pH > 10) was used. | Avoid using base to remove Formyl. Use Thiolytic cleavage (Protocol A). |

| Low Yield (Trp peptides) | Indole alkylation (no protection used). | Switch to Trp(Boc) or Trp(For). Unprotected Trp reacts with linker cations. |

Frequently Asked Questions

Q: Can I use piperidine to remove the formyl group on-resin? A: Technically, yes, but it is not recommended . Piperidine deformylation is slow and follows pseudo-first-order kinetics. In standard Fmoc cycles, the contact time is too short for complete removal but long enough to cause partial removal, leading to a heterogeneous product mixture. It is safer to keep the formyl group intact until the final cleavage and remove it with EDT [1, 3].

Q: I am seeing a +28 Da peak, but I didn't use Trp(For). What happened? A: This is almost certainly N-terminal formylation caused by formic acid contamination in your DMF. This happens when DMF hydrolyzes. The formic acid competes with your amino acid during the coupling step. Since formic acid is small, it couples very fast. Solution: Replace your DMF supply immediately [11].

Q: Is there a "Green" alternative to DMF to avoid this? A: Yes. N-Butylpyrrolidinone (NBP) is a superior, non-toxic alternative to DMF that does not degrade into formylating species. It effectively eliminates the risk of accidental N-formylation [15].

References

-

Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.Link

-

BenchChem. Protecting Group Strategies Involving N-Formylation in Peptide Synthesis.Link

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.

-

Matsueda, G. R. (1982). Deprotection of Nin-formyltryptophan... in low concentrations of HF in dimethyl sulfide-p-thiocresol mixtures.[3] Journal of the Chemical Society.[5] Link

-

Rehman, M., et al. (2018).[5] Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology.[5] Link

-

ResearchGate. A side-reaction in the SPPS of Trp-containing peptides.[6]Link

-

Albericio, F., et al. (2018). Regeneration of aged DMF for use in solid-phase peptide synthesis. Journal of Peptide Science.[5][7] Link

-

Jadhav, S., et al. (2020).[7] Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures. Green Chemistry.[7] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

How to increase the signal-to-noise ratio in FA-Gly-Leu-OH assays

Technical Support Center: FA-Gly-Leu-OH Assay Optimization

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Increasing Signal-to-Noise Ratio (SNR) in Furanacryloyl-Based Kinetic Assays

Executive Summary: The Physics of Your Noise

You are likely experiencing low Signal-to-Noise Ratio (SNR) because you are fighting the inherent physics of the Furanacryloyl (FA) chromophore. Unlike fluorometric assays where the background is near zero, FA-Gly-Leu-OH assays rely on a differential UV absorption method (continuous spectrophotometry).

The hydrolysis of the Gly-Leu bond causes a "blue shift" in the absorption spectrum of the furanacryloyl group. We measure the decrease in absorbance, typically at 345 nm .[1]

The Core Challenge:

-

Small

: The difference in extinction coefficient ( -

High Background: To get a high rate (

), you need high substrate concentration

This guide provides the protocols to balance these opposing forces.

Troubleshooting & Optimization (Q&A)

Category 1: Signal Amplitude & Sensitivity

Q: My

A: You are likely operating below the

-

Optimize Wavelength: While 345 nm is standard, the

is maximized where the difference between Substrate and Product spectra is largest. If your signal is weak, perform a spectral scan of the Hydrolyzed Product vs. Intact Substrate. You may find a slightly lower wavelength (e.g., 324-330 nm) offers a higher -

Pathlength Adjustment: If you are using a standard 1 cm cuvette and your absorbance is

, you are losing linearity. Switch to a 0.2 cm or 0.5 cm pathlength cuvette. This allows you to increase -

Enzyme Concentration: For this specific assay, SNR is often limited by the reaction rate being too slow relative to the drift. Increase enzyme concentration until the reaction is linear for at least 3 minutes, aiming for a

of 0.02–0.05 per minute.

Category 2: Baseline Stability & Drift

Q: The background absorbance drifts even without enzyme. How do I fix this?

A: Spontaneous hydrolysis and thermal artifacts are the culprits.

-

Thermal Equilibration (Critical): The extinction coefficient of the FA group is temperature-dependent. If you add cold buffer to a warm cuvette, the absorbance will drift as it warms. Pre-incubate all buffers and the cuvette holder to the assay temperature (usually

) for 10 minutes. -

pH Buffer Choice: Ensure your buffer has a low

. Tris is common but temperature-sensitive. HEPES (50 mM, pH 7.5) is often superior for minimizing pH-induced spectral shifts. -

Solvent Effects: FA-Gly-Leu-OH can be hydrophobic. If you use DMSO or DMF to solubilize the stock, keep the final solvent concentration constant (<5%) and consistent between Blank and Sample. Schlieren lines (mixing artifacts) look like noise; ensure rapid, thorough mixing immediately upon enzyme addition.

Category 3: Enzyme Activity & Longevity

Q: The reaction starts linear but flattens out prematurely (within 1-2 minutes).

A: This is likely Metalloprotease Instability , not substrate depletion.

-

Calcium is Non-Negotiable: If you are using Thermolysin or a similar neutral metalloprotease, the structural integrity depends on Calcium. Ensure your buffer contains 10 mM

.[1] Without it, the enzyme undergoes autolysis (it eats itself) rapidly at dilute concentrations. -

Zinc Requirement: The catalytic center requires Zinc. While usually bound tightly, adding 1–5

-

Avoid Chelators: Ensure no EDTA or EGTA is present in your enzyme stock dilution buffer.

Visualization: The Kinetic Workflow

The following diagram illustrates the mechanism of signal generation and the critical points where noise is introduced.

Figure 1: Mechanism of FA-Gly-Leu-OH hydrolysis showing signal generation (spectral shift) and primary noise injection points (Thermal Drift and Enzyme Autolysis).

Standardized High-SNR Protocol

Use this protocol to establish a high-fidelity baseline.

Reagents:

-

Buffer A: 50 mM HEPES, 10 mM

, pH 7.5. -